4-Chloro-5-iodo-6-propylpyrimidine
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Overview
Description
4-Chloro-5-iodo-6-propylpyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-propylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-5-iodopyrimidine with propyl iodide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-propylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.
Scientific Research Applications
4-Chloro-5-iodo-6-propylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodopyrimidine: Similar in structure but lacks the propyl group.
4-Chloro-5-iodo-2-(2-methyl-1,3-thiazolidin-4-yl)-6-propylpyrimidine: Contains additional functional groups, making it more complex.
Uniqueness
4-Chloro-5-iodo-6-propylpyrimidine is unique due to its specific halogenation pattern and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H8ClIN2 |
---|---|
Molecular Weight |
282.51 g/mol |
IUPAC Name |
4-chloro-5-iodo-6-propylpyrimidine |
InChI |
InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3 |
InChI Key |
PMJWWWTZZPXRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC=N1)Cl)I |
Origin of Product |
United States |
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